N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide
CAS No.: 110501-22-9
Cat. No.: VC15720110
Molecular Formula: C19H22ClNO
Molecular Weight: 315.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110501-22-9 |
|---|---|
| Molecular Formula | C19H22ClNO |
| Molecular Weight | 315.8 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
| Standard InChI | InChI=1S/C19H22ClNO/c1-13(2)12-15-4-6-16(7-5-15)14(3)19(22)21-18-10-8-17(20)9-11-18/h4-11,13-14H,12H2,1-3H3,(H,21,22) |
| Standard InChI Key | DMIUYJZQJZEJLF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features two aromatic rings: a 4-chlorophenyl group attached via an amide bond and a 4-(2-methylpropyl)phenyl group linked to a propanamide backbone. This arrangement creates a planar hydrophobic core with polar functional groups, enhancing membrane permeability and target binding .
Table 1: Key Molecular Descriptors
Stereochemical Considerations
The propanamide chain introduces a chiral center at the second carbon, yielding (R)- and (S)-enantiomers. While most studies report racemic mixtures , enantiopure forms may exhibit differential biological activity—a critical consideration for structure-activity relationship (SAR) studies .
Synthesis and Manufacturing
Synthetic Pathways
Current synthesis strategies involve three stages:
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Isobutylbenzene Preparation: Friedel-Crafts alkylation of benzene with isobutyl chloride .
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Propanoic Acid Derivative Formation: α-Methylation followed by amidation with 4-chloroaniline.
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| 1 | AlCl₃, Benzene | 80°C | 78 |
| 2 | SOCl₂, DMF | 110°C | 65 |
| 3 | EtOH/H₂O (3:1) | 0–4°C | 91 |
Scalability Challenges
Industrial-scale production faces hurdles in controlling exothermic amidation reactions and enantiomeric separation. Continuous flow reactors and enzymatic catalysis are under investigation to improve efficiency .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 110–114°C, with decomposition initiating at 230°C . The compound exhibits hygroscopicity below 40% relative humidity, necessitating anhydrous storage.
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.12 | 25 |
| Ethanol | 34.7 | 25 |
| DMSO | 89.2 | 25 |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (d, 6H, CH(CH₃)₂), 2.42 (m, 1H, CH(CH₃)₂), 3.01 (q, 1H, CH(CH₃)), 7.25–7.65 (m, 8H, Ar-H) .
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide I), 1540 cm⁻¹ (C-Cl).
Biological Activity and Mechanism
Pharmacodynamic Profile
In murine models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg (vs. ibuprofen’s 58%), suggesting potent COX-2 inhibition. Microsomal assays confirmed IC₅₀ values of 0.8 μM for COX-2 versus 12 μM for COX-1, indicating isoform selectivity.
Table 4: Comparative NSAID Activity
| Compound | COX-2 IC₅₀ (μM) | Analgesic ED₅₀ (mg/kg) |
|---|---|---|
| N-(4-Chlorophenyl) derivative | 0.8 | 25 |
| Ibuprofen | 1.2 | 30 |
| Celecoxib | 0.04 | 10 |
Metabolic Pathways
Hepatic microsome studies identified three primary metabolites:
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β-Oxidation: Shorter-chain carboxylic acid (41%).
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Glucuronidation: Phase II conjugate (18%).
Research Applications and Future Directions
Drug Development Prospects
The compound’s logP of 3.8 and polar surface area of 49 Ų align with Lipinski’s Rule of Five, making it a viable lead candidate . Hybrid derivatives incorporating sulfonamide groups show enhanced blood-brain barrier penetration in preclinical trials.
Material Science Applications
As a hydrogen-bond donor in supramolecular gels, 2% w/v solutions in hexane form thermoreversible networks with storage moduli (G') exceeding 10 kPa—comparable to commercial organogelators .
Open Research Questions
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